![molecular formula C10H16ClN3 B2538612 1-(1-Methylpyrazol-4-yl)-2-azabicyclo[3.2.0]heptane;hydrochloride CAS No. 2171341-80-1](/img/structure/B2538612.png)
1-(1-Methylpyrazol-4-yl)-2-azabicyclo[3.2.0]heptane;hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring and the azabicycloheptane structure in separate steps, followed by their combination. The methyl group could be introduced via a methylation reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and azabicycloheptane rings. The pyrazole ring is a five-membered ring with two nitrogen atoms, while the azabicycloheptane is a seven-membered ring with one nitrogen atom .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrazole ring, for example, can participate in various reactions such as substitutions, additions, and oxidations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the pyrazole ring could contribute to its polarity and potentially its solubility in certain solvents .Scientific Research Applications
Role in Organic Synthesis
Pyrazole derivatives, such as the compound , are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed . These variations give the pyrazoles diverse and valuable synthetical properties .
Biological Applications
Pyrazole derivatives have demonstrated different biological activities . They have been found to be effective as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . This makes them a valuable resource in the development of new drugs and therapies.
Photophysical Properties
Pyrazoles have exceptional photophysical properties . This makes them useful in various applications, including the development of new materials and technologies.
Industrial Applications
Pyrazoles have high synthetical versatility that allows the obtention of industrially crucial chemicals . This makes them valuable in various sectors of the chemical industry, including medicine and agriculture .
Use in Multicomponent Processes
Pyrazole derivatives have been used in multicomponent processes . These methods span from utilizing transition-metal catalysts and photoredox reactions to employing one-pot multicomponent processes, novel reactants, and innovative reaction types .
Use as a Building Block in Synthesis
1-methyl-1H-pyrazol-4-amine, a related compound, is a heterocyclic building block used in synthesis . It’s reasonable to assume that “1-(1-Methylpyrazol-4-yl)-2-azabicyclo[3.2.0]heptane;hydrochloride” could have similar applications.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(1-methylpyrazol-4-yl)-2-azabicyclo[3.2.0]heptane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.ClH/c1-13-7-9(6-12-13)10-4-2-8(10)3-5-11-10;/h6-8,11H,2-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNDMPVDZZSPAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C23CCC2CCN3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methylpyrazol-4-yl)-2-azabicyclo[3.2.0]heptane;hydrochloride |
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